2,3-Dihydro-7-iodo-5-nitrobenzofuran
Description
Significance of Benzofuran (B130515) and Dihydrobenzofuran Core Structures in Modern Organic Synthesis
The benzofuran and dihydrobenzofuran skeletons are pivotal structural motifs in the fields of organic and medicinal chemistry. researchgate.netnih.gov Comprising a benzene (B151609) ring fused to a furan (B31954) or dihydrofuran ring, respectively, these scaffolds form the core of numerous biologically active compounds. nih.gov Their prevalence in natural products and synthetic pharmaceuticals underscores their importance. acs.org
Dihydrobenzofuran scaffolds, in particular, are recognized as integral components of a vast array of compounds with significant medicinal properties. nih.gov This unique structural feature makes them ideal candidates for developing novel pharmaceutical agents. nih.gov Many natural products containing the 2,3-dihydrobenzofuran (B1216630) framework exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. acs.org Consequently, the development of efficient and innovative synthetic routes to access these frameworks has become a major focus for researchers. nih.gov
Table 1: Examples of Bioactive Natural Products with a Dihydrobenzofuran Core
| Compound Name | Biological Activity |
|---|---|
| Morphine | Opioid analgesic acs.org |
| Silvestrol | Sedative activity acs.org |
| Applanmerotic acid B | Anti-inflammatory activity acs.org |
Overview of Substituted Dihydrobenzofurans as Synthetic Targets and Intermediates
Substituted dihydrobenzofurans are highly sought-after synthetic targets due to their potential as intermediates in the construction of more complex molecules. The functionalization of the dihydrobenzofuran scaffold allows for the fine-tuning of its chemical and biological properties. acs.orgnih.gov The introduction of various substituents onto the aromatic or the dihydrofuran ring can lead to the creation of large libraries of compounds for drug discovery and materials science.
Modern synthetic methodologies, especially those employing transition-metal catalysis (using metals like rhodium, copper, or palladium), have provided powerful tools for creating diverse dihydrobenzofuran derivatives. nih.gov These methods enable chemists to perform complex transformations under mild conditions, offering high yields and selectivity. nih.gov The ability to strategically place functional groups on the scaffold is crucial, as these groups serve as "handles" for subsequent chemical modifications, making functionalized dihydrobenzofurans valuable and versatile building blocks in multi-step syntheses. researchgate.net
Specific Research Context of 2,3-Dihydro-7-iodo-5-nitrobenzofuran within Heterocyclic Chemistry
While extensive research exists for the broader class of dihydrobenzofurans, specific studies focusing exclusively on this compound are not widely documented in publicly available literature. However, its chemical structure suggests a significant role as a highly functionalized intermediate in heterocyclic chemistry. The utility of this compound can be inferred from the distinct reactivity of its key functional groups: the iodo group at the 7-position and the nitro group at the 5-position.
The aryl iodide at C-7 is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse molecular architectures. Furthermore, iodinated organic compounds are of interest as contrast media in CT imaging due to iodine's high atomic number and X-ray absorption coefficient. nih.gov
The nitro group at C-5 is a strong electron-withdrawing group, which modulates the electronic properties of the benzene ring. This group can be a directing group in electrophilic aromatic substitution or can be targeted for reduction to an amine. The resulting 7-iodo-5-aminodihydrobenzofuran is itself a valuable intermediate, as the amino group can undergo a host of transformations, including diazotization and amide bond formation. The presence of both an iodo and a nitro group provides two chemically distinct sites for orthogonal functionalization, making this compound a potentially powerful scaffold for the diversity-oriented synthesis of complex heterocyclic systems.
Table 2: Physicochemical Properties of Related Dihydrobenzofurans
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
|---|---|---|---|
| 2,3-Dihydrobenzofuran | C₈H₈O | 120.15 | The unsubstituted core scaffold. |
| 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran | C₉H₉NO₃ | 179.17 | An important intermediate for amine synthesis. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C8H6INO3 |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
7-iodo-5-nitro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6INO3/c9-7-4-6(10(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2H2 |
InChI Key |
QJCPIYAYPMZQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2I)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2,3 Dihydro 7 Iodo 5 Nitrobenzofuran
Reactions Involving the Iodine Substituent
The carbon-iodine bond at the C-7 position of 2,3-Dihydro-7-iodo-5-nitrobenzofuran is the primary site for a range of chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group at the C-5 position can influence the reactivity of the aryl iodide, making it a suitable substrate for these transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and have been widely applied in organic synthesis. For this compound, the iodo group serves as an excellent electrophilic partner in these reactions.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron reagent and an organic halide. clockss.orgnih.gov This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. clockss.org
While specific studies on this compound are not extensively documented, the reactivity of similar aryl iodides in Suzuki-Miyaura couplings is well-established. The presence of the electron-withdrawing nitro group is generally well-tolerated in such reactions. mdpi.com The general reaction scheme involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnijotech.com
A typical procedure would involve reacting this compound with a selected aryl or heteroaryl boronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos), a base (e.g., K₂CO₃, K₃PO₄), and a solvent system like dioxane/water or DMF/water, often with heating. nih.govnijotech.com
| Organoboron Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/Methanol (B129727) | Reflux | 2,3-Dihydro-5-nitro-7-phenylbenzofuran |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 70 | 2,3-Dihydro-7-(4-methoxyphenyl)-5-nitrobenzofuran |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | 2,3-Dihydro-5-nitro-7-(thiophen-3-yl)benzofuran |
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org This reaction is highly valuable for the synthesis of arylalkynes.
For this compound, a Sonogashira coupling would involve its reaction with a terminal alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper salt such as CuI. An amine base, for instance, triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is commonly used as both the base and, in some cases, the solvent. wikipedia.org
The reaction is generally carried out under inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling). The choice of solvent can be critical, with THF, DMF, and acetonitrile (B52724) being commonly employed. Microwave irradiation has been shown to accelerate these reactions and improve yields in the synthesis of related benzofuran (B130515) structures. nih.gov
| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 2,3-Dihydro-5-nitro-7-(phenylethynyl)benzofuran |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | Room Temp | 2,3-Dihydro-5-nitro-7-((trimethylsilyl)ethynyl)benzofuran |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 80 (Microwave) | 2,3-Dihydro-7-(hex-1-yn-1-yl)-5-nitrobenzofuran |
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net The reaction typically employs a palladium catalyst, a base, and a suitable solvent. researchgate.net Studies on the Heck arylation of 2,3-dihydrofuran, a structurally similar compound, have shown that the reaction can be effectively carried out using various palladium precursors and bases. nih.govnih.gov For this compound, the reaction with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to yield the corresponding 7-alkenyl derivative. The presence of electron-withdrawing groups on the aryl halide can influence the reaction's efficiency. libretexts.org
| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | (E)-2,3-Dihydro-5-nitro-7-(2-phenylvinyl)benzofuran |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | (E)-n-Butyl 3-(2,3-dihydro-5-nitrobenzofuran-7-yl)acrylate |
| Cyclohexene | [PdCl(allyl)]₂ | NaOAc | DMF | 70 | 7-(Cyclohex-1-en-1-yl)-2,3-dihydro-5-nitrobenzofuran |
Cross-coupling with alkenylaluminum reagents represents another method for C-C bond formation. These reactions, often palladium-catalyzed, can provide access to substituted alkenes with high stereoselectivity. The alkenylaluminum reagents are typically prepared via hydroalumination of alkynes.
Halogen Dance and Related Regioselective Rearrangement Processes
The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This reaction is driven by the formation of a more stable carbanionic intermediate. wikipedia.org The process typically requires a strong base, such as lithium diisopropylamide (LDA), and low temperatures. clockss.org
Nucleophilic Aromatic Substitution (SNAr) on Iodinated Dihydrobenzofurans
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In the case of this compound, the nitro group is in a meta position relative to the iodine atom. This positioning does not allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate that would be formed by nucleophilic attack at C-7. libretexts.org Consequently, direct SNAr displacement of the iodo group is expected to be difficult under standard conditions. The activation provided by the meta-nitro group is significantly less than that of an ortho or para substituent. mdpi.com While SNAr reactions on nitro-activated rings are common, the substitution of an iodo group, which is a good leaving group, is less frequently observed compared to displacement of more electronegative halogens like fluorine or chlorine when the electronic activation is not optimal. Therefore, harsh reaction conditions or alternative catalytic pathways would likely be necessary to achieve nucleophilic substitution at the C-7 position.
Reactions Involving the Nitro Substituent
The nitro group is a versatile functional group that significantly influences the chemical behavior of the benzofuran core. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack and facilitates reduction to the corresponding amino group, a key transformation for further functionalization.
The conversion of the nitro group to an amine is one of the most fundamental and widely utilized transformations for nitroaromatic compounds. This reduction unlocks pathways for the synthesis of a vast array of derivatives, including amides, sulfonamides, and diazonium salts. Various methods, employing both metal catalysts and metal-free reagents, have been developed to achieve this transformation with high efficiency and chemoselectivity.
Catalytic hydrogenation is a classic and robust method for the reduction of nitro groups. This process typically involves molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.
Raney Nickel: Raney Nickel, a fine-grained nickel-aluminium alloy, is a highly effective catalyst for the hydrogenation of a wide range of functional groups, including aromatic nitro compounds. nih.govresearchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol under a hydrogen atmosphere. The high surface area and adsorbed hydrogen on the catalyst facilitate the reduction of the nitro group to the primary amine. researchgate.net While broadly effective, a key consideration for the reduction of this compound is the potential for hydrodehalogenation, where the carbon-iodine bond is also cleaved under the reaction conditions. Optimization of temperature, pressure, and reaction time is often necessary to achieve selectivity. nih.gov
Palladium on Carbon (Pd/C): Palladium supported on activated carbon (Pd/C) is another premier catalyst for hydrogenation reactions. scielo.br It is widely used for the reduction of nitro groups to amines and can also reduce other functionalities like alkenes and azides. scielo.brnih.gov The reduction is typically performed using hydrogen gas, but transfer hydrogenation methods, using hydrogen donors like Hantzsch esters or ammonium (B1175870) formate, are also effective and can offer enhanced selectivity. nih.gov Similar to Raney Nickel, the C-I bond in the substrate is susceptible to hydrogenolysis with Pd/C, which must be managed by carefully controlling the reaction conditions to favor the reduction of the nitro group. arkat-usa.org
To circumvent issues associated with heavy metal catalysts, such as cost, toxicity, and sometimes harsh reaction conditions, several metal-free reduction methods have been developed. These approaches often exhibit excellent chemoselectivity, preserving sensitive functional groups like halogens.
HSiCl₃-mediated Reduction: A mild and highly efficient metal-free method utilizes trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine (e.g., triethylamine or Hünig's base). organic-chemistry.orgnih.gov This system effectively reduces both aromatic and aliphatic nitro compounds to the corresponding primary amines in high yields. The reaction is notable for its broad functional group tolerance, including compatibility with aryl halides, which remain intact during the transformation. This high chemoselectivity makes it a particularly suitable method for the reduction of this compound, as it would be expected to selectively reduce the nitro group without affecting the carbon-iodine bond. The reaction proceeds smoothly at room temperature in solvents like dichloromethane. nih.gov
NaBH₄-FeCl₂ System: The combination of sodium borohydride (B1222165) (NaBH₄) with iron(II) chloride (FeCl₂) provides another powerful and selective method for nitro group reduction. While NaBH₄ alone is generally ineffective for reducing nitroarenes, its reactivity is significantly enhanced by the addition of transition metal salts. The NaBH₄-FeCl₂ system has demonstrated high chemoselectivity, efficiently reducing nitro groups while leaving other reducible functionalities, such as esters, untouched. This protocol is practical, uses readily available reagents, and provides the desired aromatic amines in excellent yields. Given its reported compatibility with various functional groups, this method presents a viable strategy for the selective reduction of the target compound.
The strong electron-withdrawing effect of the nitro group makes the benzofuran ring electron-deficient and thus susceptible to nucleophilic attack. This property can be harnessed to initiate dearomatization reactions, which break the aromaticity of the benzene (B151609) ring to form new cyclic structures.
A notable example is the dearomative (3+2) cycloaddition reaction of 2-nitrobenzofurans with nucleophiles like para-quinamines. In this process, a nitrogen nucleophile attacks the C3 position of the electron-deficient nitrobenzofuran. This initial attack leads to the dearomatization of the benzofuran ring and the formation of a reactive intermediate. This intermediate then undergoes a subsequent intramolecular Michael addition to complete the cycloaddition, resulting in the formation of complex polycyclic frameworks that fuse a hydroindoline-5-one and a 2,3-dihydrobenzofuran (B1216630) core. This type of reaction highlights the pivotal role of the nitro group in enabling complex transformations that would not be feasible on an unactivated benzofuran system. The reaction proceeds under mild conditions and affords polycyclic products with high diastereoselectivity.
Reduction of the Nitro Group to Amino Functionality
Transformations at the Dihydrofuran Ring
The dihydrofuran portion of the molecule also possesses unique reactivity, distinct from its aromatic counterpart. The key transformation of this ring system is aromatization, which converts the saturated heterocyclic ring into a fully aromatic furan (B31954) ring, thereby forming a substituted benzofuran.
Aromatization of the 2,3-dihydrobenzofuran ring involves the formal loss of two hydrogen atoms from the C2 and C3 positions to form a double bond, resulting in the creation of a benzofuran. This transformation can be achieved through various oxidative methods and is often a key step in the synthesis of benzofuran-containing natural products and pharmaceuticals.
One common strategy involves oxidation with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). DDQ is a powerful dehydrogenating agent capable of converting dihydrobenzofurans into their corresponding benzofurans, often under mild conditions. The reaction proceeds via a hydride abstraction mechanism.
Aromatization can also occur as part of a reaction sequence under acidic or basic conditions, particularly if a suitable leaving group is present at the C2 or C3 position. For instance, a 2,3-dihydrobenzofuran intermediate can undergo elimination to yield the aromatic benzofuran. Studies have shown that treatment with a base like potassium carbonate (K₂CO₃) or an acid like acetic acid can promote aromatization, leading to the formation of substituted benzofurans in high yields. The specific pathway and resulting product can be influenced by the reaction conditions and the substitution pattern of the dihydrobenzofuran precursor.
Ring-Opening Reactions of the Dihydrofuran Moiety
The dihydrofuran ring in 2,3-dihydrobenzofuran derivatives is essentially a cyclic ether fused to a benzene ring. Its stability is influenced by the substituents on the aromatic ring. The strong electron-withdrawing effect of the nitro group at the 5-position is expected to decrease the electron density of the entire aromatic system, which in turn can affect the stability and reactivity of the fused dihydrofuran ring.
Acid-Catalyzed Ring Opening:
In the presence of strong acids, the ether oxygen of the dihydrofuran ring can be protonated, making it a better leaving group. mdpi.comnih.gov Subsequent nucleophilic attack can lead to ring cleavage. For this compound, two potential pathways for acid-catalyzed ring-opening exist, involving the cleavage of either the O-C2 or the O-C1a bond.
The regioselectivity of the nucleophilic attack would be influenced by the stability of the resulting carbocationic intermediate. masterorganicchemistry.comlibretexts.org The electronic effects of the iodo and nitro groups on the aromatic ring would play a crucial role in determining the preferred site of cleavage.
Table 1: Predicted Acid-Catalyzed Ring-Opening Reactions of this compound
| Reagent | Proposed Mechanism | Predicted Products |
| HBr / Heat | Protonation of ether oxygen, followed by nucleophilic attack of bromide. | Bromo-functionalized phenol (B47542) derivatives. |
| Lewis Acids (e.g., AlCl₃) | Coordination of the Lewis acid to the ether oxygen, facilitating C-O bond cleavage. mdpi.com | Complex mixture of rearranged and ring-opened products. |
It is important to note that the presence of the deactivating nitro group might render the ring system more resistant to acid-catalyzed cleavage compared to unsubstituted or electron-rich 2,3-dihydrobenzofurans.
Functionalization of the Saturated C2 and C3 Positions (e.g., via radical addition, carbocationic intermediates)
The saturated C2 and C3 positions of the dihydrofuran ring are amenable to functionalization through various synthetic methodologies, including those involving radical and carbocationic intermediates.
Radical Functionalization:
Free radical halogenation, typically using reagents like N-bromosuccinimide (NBS) with a radical initiator, is a common method for functionalizing benzylic positions. rsc.org In this compound, the C2 and C3 positions are adjacent to the aromatic ring and an oxygen atom, which can influence the stability of radical intermediates. The relative stability of the radicals at C2 and C3 would dictate the regioselectivity of the halogenation. The electron-withdrawing nitro group could disfavor the formation of a radical at the adjacent benzylic-like C3a-C4 bond, potentially favoring substitution at C2 or C3.
Table 2: Predicted Radical Functionalization at C2/C3 of this compound
| Reagent | Reaction Type | Predicted Major Product(s) |
| NBS, AIBN | Radical Bromination | 2-Bromo- and/or 3-bromo-2,3-dihydro-7-iodo-5-nitrobenzofuran. |
| Peroxides | Radical Addition | Addition products across the C2-C3 bond if olefinic precursors are used. |
Functionalization via Carbocationic Intermediates:
Reactions proceeding through carbocationic intermediates at the C2 or C3 positions could be initiated by the departure of a leaving group from these positions or by electrophilic addition to a corresponding unsaturated precursor. The stability of such carbocations would be significantly influenced by the adjacent oxygen atom and the substituted aromatic ring. The strongly deactivating nitro group is expected to destabilize any developing positive charge on the adjacent ring carbons, which might indirectly affect the stability of carbocations at C2 and C3.
Due to the lack of specific experimental data for this compound, the proposed reactivity patterns remain speculative and await experimental verification. Future research in this area would be valuable to elucidate the precise chemical behavior of this uniquely substituted dihydrobenzofuran derivative.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Detailed ¹H NMR data for 2,3-Dihydro-7-iodo-5-nitrobenzofuran, which would provide information on the chemical environment, multiplicity, and coupling of its protons, is not available in the reviewed literature. Such a spectrum would be expected to show distinct signals for the aromatic protons and the protons of the dihydrofuran ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation
The ¹³C NMR spectrum, essential for mapping the carbon framework of the molecule, could not be found for this compound. This analysis would reveal the number of unique carbon atoms and their chemical shifts, offering insight into their electronic environments.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are critical for establishing connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), as well as spatial proximities (NOESY). No 2D NMR studies for this compound have been published.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation. No mass spectrometry or high-resolution mass spectrometry data for this compound could be located.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum for this compound would be expected to show characteristic absorption bands for the nitro group (NO₂), the C-I bond, the aromatic ring, and the ether linkage (C-O-C). However, no such experimental spectrum is available.
Other Spectroscopic and Diffraction Techniques for Detailed Structural Confirmation (e.g., UV-Vis Spectroscopy, X-ray Crystallography)
Techniques such as UV-Vis spectroscopy, which provides information about electronic transitions, and X-ray crystallography, which determines the precise three-dimensional arrangement of atoms in a crystal, are invaluable for comprehensive structural analysis. There are no published UV-Vis spectra or crystal structure reports for this compound. While a study on the crystal structure of a related compound, 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran, exists, it does not provide data for the title compound.
Computational Chemistry and Theoretical Studies of 2,3 Dihydro 7 Iodo 5 Nitrobenzofuran
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR models are statistical tools that correlate a compound's chemical structure with its biological activity or physical properties, respectively.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes and dynamics of 2,3-Dihydro-7-iodo-5-nitrobenzofuran in various environments.
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its influence on physical and biological properties. For this compound, the flexibility of the dihydrofuran ring is a key aspect of its conformational space. This five-membered ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. The bulky iodo and nitro substituents on the benzofuran (B130515) core will significantly influence the energy landscape of these conformations.
A typical conformational analysis of this compound would involve a systematic search of the potential energy surface to identify stable conformers. This can be achieved through various computational techniques, including molecular mechanics force fields. The global minimum conformation, representing the most stable arrangement of the atoms, can be determined using methods like the Monte Carlo analysis with a suitable force field, such as the Merck Molecular Force Fields (MMFFs). nih.gov
MD simulations can then be employed to explore the transitions between these stable conformations and to understand the flexibility of the molecule over time. These simulations can reveal how the molecule behaves in a solvent, providing insights into solute-solvent interactions and their effect on the conformational equilibrium. For instance, MD simulations have been used to study the structure and dynamics of other nitroaromatic compounds, like nitrobenzene (B124822) dioxygenase, in an aqueous environment, highlighting key interactions that stabilize the active site. nih.gov While no specific MD studies on this compound have been reported, the methodologies applied to similar systems would be directly transferable.
The results of such simulations can be summarized in data tables that list the relative energies of different conformers and the key dihedral angles that define them.
Table 1: Theoretical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C2-C3-C3a-O1) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Envelope (C3-endo) | 20.5° | 0.00 | 65.2 |
| Twist (C2-exo, C3-endo) | -15.2° | 1.25 | 20.1 |
| Envelope (C2-endo) | -21.0° | 1.80 | 14.7 |
Note: This data is hypothetical and for illustrative purposes to show typical outputs of a conformational analysis.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are highly effective in predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for interpreting experimental spectra.
For this compound, DFT calculations could be performed to obtain an optimized molecular geometry. This optimized structure can then be used to calculate spectroscopic properties. For example, the vibrational frequencies can be computed and compared with experimental FT-IR spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. Studies on other benzofuran derivatives, such as 1-benzofuran-2-carboxylic acid, have shown good agreement between experimental and DFT-calculated vibrational frequencies. researchgate.net
Similarly, ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). The coupling constants between different protons, particularly those on the dihydrofuran ring, are sensitive to the stereochemistry and can be challenging to assign without theoretical support. researchgate.net
UV-Vis absorption spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). These calculations can help in understanding the electronic structure of this compound and how the iodo and nitro substituents affect its absorption properties. The charge-transfer complexes of iodine with other aromatic compounds have been studied using both experimental and DFT methods to characterize their electronic spectra. researchgate.net
The predicted spectroscopic data from such theoretical studies can be presented in tables for direct comparison with experimental results.
Table 2: Predicted Spectroscopic Data for this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | ||
| H-2 | 3.45 | Not Available |
| H-3 | 4.80 | Not Available |
| H-4 | 7.95 | Not Available |
| H-6 | 8.20 | Not Available |
| ¹³C NMR (ppm) | ||
| C-2 | 30.1 | Not Available |
| C-3 | 75.8 | Not Available |
| C-5 | 145.2 | Not Available |
| C-7 | 85.6 | Not Available |
| IR Frequencies (cm⁻¹) | ||
| C-H stretch (aromatic) | 3105 | Not Available |
| C-H stretch (aliphatic) | 2980 | Not Available |
| NO₂ stretch (asymmetric) | 1540 | Not Available |
| NO₂ stretch (symmetric) | 1355 | Not Available |
| C-I stretch | 610 | Not Available |
Note: This data is hypothetical and for illustrative purposes to demonstrate the type of information generated from DFT calculations.
Synthetic Applications and Derivatization Strategies of 2,3 Dihydro 7 Iodo 5 Nitrobenzofuran
The strategic placement of three distinct functional moieties—the dihydrobenzofuran core, a nitro group, and an iodine atom—renders 2,3-Dihydro-7-iodo-5-nitrobenzofuran a highly versatile and valuable building block in synthetic organic chemistry. The inherent reactivity of each component can be selectively harnessed to enable its use as a key intermediate in the assembly of complex molecular architectures, to allow for extensive post-synthetic modifications, and to serve as a scaffold for the development of novel chiral molecules.
Conclusion and Future Research Perspectives
Summary of Current Methodologies and Achievements in 2,3-Dihydro-7-iodo-5-nitrobenzofuran Chemistry
Currently, there is a lack of specific literature detailing the direct synthesis of this compound. However, the synthesis of this target molecule can be envisioned through the application of established methodologies for the functionalization of the 2,3-dihydrobenzofuran (B1216630) scaffold. The general approach would likely involve a multi-step synthesis, starting with either the formation of the dihydrobenzofuran ring followed by sequential functionalization, or the synthesis of a pre-functionalized precursor that is then cyclized.
Key synthetic strategies for the 2,3-dihydrobenzofuran core include the cyclization of ortho-substituted phenols. For the introduction of the iodo and nitro groups, electrophilic aromatic substitution reactions are the most probable routes. The order of these introductions would be critical to control the regioselectivity due to the directing effects of the substituents. For instance, nitration of an iodinated dihydrobenzofuran or iodination of a nitrated dihydrobenzofuran would be subject to the directing effects of the existing groups on the aromatic ring.
Achievements in the broader field of dihydrobenzofuran chemistry include the development of various catalytic systems to control the enantioselectivity of the dihydrobenzofuran synthesis and its functionalization. nih.gov These methods, often employing transition metals like palladium and rhodium, have enabled the synthesis of a wide array of substituted dihydrobenzofurans with high precision. nih.govorganic-chemistry.org While not directly applied to this compound, these advanced synthetic tools represent a significant achievement that could be leveraged for its future synthesis.
The table below summarizes potential synthetic approaches for the target compound based on known reactions for the dihydrobenzofuran scaffold.
| Synthetic Step | Potential Reagents and Conditions | Key Considerations |
| Dihydrobenzofuran Core Synthesis | Cyclization of an appropriately substituted 2-allylphenol (B1664045) or intramolecular etherification of a 2-(2-haloethyl)phenol. | Availability of starting materials and control of cyclization regioselectivity. |
| Nitration | Nitrating agents such as nitric acid in sulfuric acid or other nitronium ion sources. | Regioselectivity is influenced by existing substituents. The nitro group is typically directed to the meta position of deactivating groups and ortho/para to activating groups. |
| Iodination | Electrophilic iodinating agents like iodine in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). | Regioselectivity is a key challenge. The position of iodination depends on the electronic nature of the existing substituents. |
Emerging Research Directions for Dihydrobenzofuran Scaffolds and their Iodinated and Nitrated Derivatives
The 2,3-dihydrobenzofuran scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif in biologically active compounds. nih.govresearchgate.net Consequently, a major emerging research direction is the continued exploration of dihydrobenzofuran derivatives as potential therapeutic agents. The introduction of iodo and nitro groups onto this scaffold, as in this compound, could lead to novel compounds with interesting biological activities. For example, nitroaromatic compounds are known to have a wide range of pharmacological properties, and the iodine atom can act as a heavy atom for X-ray crystallography or as a site for further functionalization via cross-coupling reactions.
Another key area of future research is the application of these functionalized dihydrobenzofurans in materials science. The electronic properties conferred by the nitro group and the potential for further modification at the iodo position could make these compounds interesting building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Finally, computational studies and machine learning are expected to play an increasingly important role in predicting the properties and reactivity of novel dihydrobenzofuran derivatives. These tools can help to guide synthetic efforts and accelerate the discovery of new applications for compounds like this compound.
The table below highlights some of the key emerging research directions for dihydrobenzofuran scaffolds.
| Research Direction | Potential Applications |
| Medicinal Chemistry | Development of new therapeutic agents targeting a range of diseases. nih.govresearchgate.net |
| Materials Science | Design of novel organic electronic materials and functional polymers. |
| Sustainable Synthesis | Implementation of green chemistry principles to create more efficient and environmentally friendly synthetic routes. |
| Computational Chemistry | In silico prediction of properties and reactivity to guide experimental work. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
